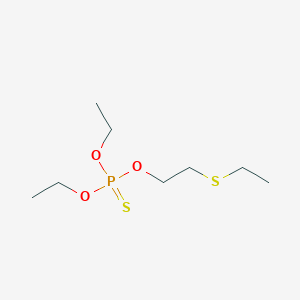
2-Diphenylphosphino-6-methylpyridine
Descripción general
Descripción
2-Diphenylphosphino-6-methylpyridine is an organophosphorus compound with the molecular formula C18H16NP. It is a white to off-white crystalline solid that is used primarily as a ligand in coordination chemistry and catalysis . The compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Diphenylphosphino-6-methylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of diphenylphosphine with 6-chloro-2-picoline in the presence of a base such as sodium or n-butyllithium . The reaction typically takes place in an inert atmosphere using solvents like tetrahydrofuran or 1,4-dioxane . The reaction conditions often include heating and stirring for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The compound is usually stored under inert gas to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
2-Diphenylphosphino-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reactions typically occur under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds .
Aplicaciones Científicas De Investigación
2-Diphenylphosphino-6-methylpyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 2-Diphenylphosphino-6-methylpyridine exerts its effects involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, stabilizing the metal complex and facilitating various catalytic processes . The molecular targets include transition metals like palladium, platinum, and nickel, which are commonly used in catalysis .
Comparación Con Compuestos Similares
Similar Compounds
Diphenylphosphino-2-pyridyl: Similar in structure but lacks the methyl group at the 6-position.
Triphenylphosphine: Contains three phenyl groups attached to phosphorus but lacks the pyridine ring.
2-Diphenylphosphino-4-methylpyridine: Similar structure with the methyl group at the 4-position instead of the 6-position.
Uniqueness
2-Diphenylphosphino-6-methylpyridine is unique due to the presence of the methyl group at the 6-position, which influences its steric and electronic properties. This unique positioning enhances its ability to form stable metal complexes and makes it particularly effective in certain catalytic applications .
Propiedades
IUPAC Name |
(6-methylpyridin-2-yl)-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16NP/c1-15-9-8-14-18(19-15)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXYRTTUCDBSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16NP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00412669 | |
| Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132682-77-0 | |
| Record name | 2-DIPHENYLPHOSPHINO-6-METHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00412669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Diphenylphosphino-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 2-diphenylphosphino-6-methylpyridine interacts with Copper(I) tetrafluoroborate?
A1: When this compound (dpPyMe) reacts with Copper(I) tetrafluoroborate (Cu(CH3CN)4BF4), a stable dinuclear Cu(I) complex is formed. This complex, Cu2(μ-dpPyMe)3(CH3CN)2, is noteworthy for its luminescent properties. []
Q2: How does the luminescence of the Cu(I) complex differ between solution and rigid matrix environments?
A2: While the dinuclear Cu(I) complex formed with this compound exhibits weak luminescence in solution, it demonstrates remarkably strong luminescence when embedded within a rigid matrix at room temperature. In fact, the quantum yield of emission increases significantly, reaching 46% in the rigid matrix. [] This suggests that the rigidity of the environment plays a crucial role in enhancing the luminescent properties of the complex.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















